1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a nonane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane typically involves the fluorination of a suitable precursor compound. One common method is the direct fluorination of 8-iodononane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the nonane backbone.
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the nonane backbone, followed by the introduction of the iodine atom and subsequent fluorination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This reaction typically requires the use of a polar solvent and a base to facilitate the substitution process.
Reduction Reactions: The compound can be reduced to form non-fluorinated derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: Although the compound is highly resistant to oxidation due to the presence of fluorine atoms, it can undergo oxidation under extreme conditions, such as high temperatures or the presence of strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while reduction reactions can produce partially or fully de-fluorinated nonane derivatives.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials with enhanced chemical and thermal stability.
Biology: Researchers study the compound’s interactions with biological molecules to understand the effects of fluorination on biological activity. This knowledge can be applied to the design of fluorinated pharmaceuticals with improved efficacy and reduced side effects.
Medicine: The compound’s resistance to metabolic degradation makes it a potential candidate for use in drug delivery systems. Its stability and inertness can help protect active pharmaceutical ingredients from premature breakdown in the body.
Industry: The compound is used in the production of specialty polymers and coatings that require high resistance to heat, chemicals, and environmental degradation. Its properties make it suitable for applications in aerospace, electronics, and other high-performance industries.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane is primarily related to its chemical stability and resistance to reactions. The presence of multiple fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the compound and reduces its reactivity. This makes it less likely to undergo metabolic degradation or chemical transformation in various environments.
The molecular targets and pathways involved in the compound’s effects depend on its specific application. For example, in drug delivery systems, the compound may interact with cellular membranes to facilitate the transport of active ingredients. In industrial applications, its stability and inertness contribute to the durability and performance of the materials it is used in.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane can be compared with other highly fluorinated compounds, such as:
Perfluorooctane: Similar in its high fluorine content, but lacks the iodine atom. Perfluorooctane is used in similar applications, such as specialty coatings and materials.
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Hexadecafluoroheptane: Another highly fluorinated compound, but with a shorter carbon chain. It shares similar properties but may have different reactivity and applications due to its shorter chain length.
8-Iodoperfluorooctane: Contains both iodine and fluorine atoms, similar to this compound, but with a different carbon chain length. It is used in similar research and industrial applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-hexadecafluoro-8-iodononane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F16I/c10-3(11,1-2(26)4(12,13)14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)25/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSFECWGDYERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F16I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730539 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922524-02-5 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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